Cas no 25913-87-5 (3-methylhex-5-en-1-ol)
3-methylhex-5-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Hexen-1-ol, 3-methyl-
- 3-methylhex-5-en-1-ol
- 25913-87-5
- EN300-1626187
- SCHEMBL3049981
-
- Inchi: 1S/C7H14O/c1-3-4-7(2)5-6-8/h3,7-8H,1,4-6H2,2H3
- InChI Key: YMTRRNPGRBDHDL-UHFFFAOYSA-N
- SMILES: OCCC(C)CC=C
Computed Properties
- Exact Mass: 114.10452
- Monoisotopic Mass: 114.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 59.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3-methylhex-5-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1626187-0.05g |
3-methylhex-5-en-1-ol |
25913-87-5 | 0.05g |
$900.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-0.1g |
3-methylhex-5-en-1-ol |
25913-87-5 | 0.1g |
$943.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-0.25g |
3-methylhex-5-en-1-ol |
25913-87-5 | 0.25g |
$985.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-0.5g |
3-methylhex-5-en-1-ol |
25913-87-5 | 0.5g |
$1027.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-1.0g |
3-methylhex-5-en-1-ol |
25913-87-5 | 1g |
$1070.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-2.5g |
3-methylhex-5-en-1-ol |
25913-87-5 | 2.5g |
$2100.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-5.0g |
3-methylhex-5-en-1-ol |
25913-87-5 | 5g |
$3105.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-10.0g |
3-methylhex-5-en-1-ol |
25913-87-5 | 10g |
$4606.0 | 2023-06-05 | ||
| Enamine | EN300-1626187-50mg |
3-methylhex-5-en-1-ol |
25913-87-5 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1626187-100mg |
3-methylhex-5-en-1-ol |
25913-87-5 | 100mg |
$804.0 | 2023-09-22 |
3-methylhex-5-en-1-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3-methylhex-5-en-1-ol
Comprehensive Guide to 3-Methylhex-5-en-1-ol (CAS No. 25913-87-5): Properties, Applications, and Industry Insights
3-Methylhex-5-en-1-ol (CAS No. 25913-87-5) is a versatile organic compound with a unique molecular structure, combining a hydroxyl group with an unsaturated carbon chain. This aliphatic alcohol is increasingly gaining attention in fragrance, flavor, and specialty chemical industries due to its distinctive olfactory properties and synthetic versatility. As sustainability and green chemistry become focal points in 2024, researchers are exploring its potential as a bio-based intermediate for eco-friendly product formulations.
The compound's IUPAC name, 3-methylhex-5-en-1-ol, reveals its structural features: a six-carbon chain (hex-) with a methyl group at position 3 (3-methyl-) and a double bond at position 5 (5-en-). This unsaturated alcohol exhibits molecular formula C7H14O and molecular weight 114.19 g/mol. Its CAS registry number 25913-87-5 serves as a unique identifier in chemical databases, crucial for regulatory compliance and supply chain transparency – a growing concern among manufacturers.
In the fragrance industry, 3-methylhex-5-en-1-ol is valued for its fresh, green, leafy aroma profile, often used to replicate natural scents in perfumes and household products. Recent trends in clean beauty formulations have increased demand for such specialty alcohols that can replace synthetic musks. The compound's low odor threshold makes it effective even in minute quantities, aligning with the industry's move toward microencapsulation technologies for long-lasting fragrances.
From a chemical synthesis perspective, 25913-87-5 serves as a valuable chiral building block in pharmaceutical intermediates. Its stereochemical properties enable the construction of complex molecules with precise spatial arrangements – particularly important in asymmetric synthesis of active pharmaceutical ingredients (APIs). Recent patent literature reveals innovative applications in catalyzed reactions, where its olefinic bond participates in selective transformations under mild conditions.
The global market for 3-methylhex-5-en-1-ol reflects broader trends in specialty chemicals consumption. According to industry analyses, the compound falls within the USD 50-100/kg price range for research quantities, with bulk pricing available for industrial applications. Quality specifications typically require ≥95% purity by GC analysis, with particular attention to isomeric purity given the compound's structural variants. Storage recommendations emphasize protection from oxidation in amber glass under inert atmosphere.
Environmental and toxicological profiles of CAS 25913-87-5 have been extensively studied to meet REACH compliance standards. The compound demonstrates favorable biodegradation kinetics in standard OECD tests, making it suitable for sustainable formulation strategies. Its low bioaccumulation potential and absence of endocrine disruption activity position it favorably compared to traditional fragrance fixatives.
Analytical characterization of 3-methylhex-5-en-1-ol typically employs GC-MS techniques, with characteristic mass fragments at m/z 41, 55, and 69. Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals including a triplet for the hydroxyl-bearing CH2 (δ ~3.6 ppm) and distinctive alkene protons (δ ~5.0-5.8 ppm). These spectroscopic fingerprints are essential for quality control in manufacturing.
Emerging research explores enzymatic routes to 3-methylhex-5-en-1-ol production using engineered biocatalysts. A 2023 study demonstrated >80% yield through alcohol dehydrogenase-mediated reduction of corresponding aldehydes. Such biocatalytic processes align with the pharmaceutical industry's push toward green chemistry metrics and reduced environmental impact.
Formulation scientists value 25913-87-5 for its compatibility matrix with common cosmetic ingredients. It exhibits excellent solubility in ethanol (>50% w/w) and moderate solubility in propylene glycol (~15% w/w). Recent stability studies confirm its resistance to hydrolysis across pH 3-9 ranges, though oxidation precautions remain necessary in accelerated aging tests.
Looking forward, 3-methylhex-5-en-1-ol is poised to benefit from several megatrends in chemical innovation. The digitalization of chemical sourcing through platforms like MolPort and ChemSpace has improved accessibility for researchers. Meanwhile, advances in AI-assisted molecular design are identifying new applications for such structurally nuanced compounds in functional materials and controlled release systems.
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